molecular formula C7H12N2O5 B14689853 Methyl 2-(hydroxyimino)-6-nitrohexanoate CAS No. 26074-64-6

Methyl 2-(hydroxyimino)-6-nitrohexanoate

Cat. No.: B14689853
CAS No.: 26074-64-6
M. Wt: 204.18 g/mol
InChI Key: OUVUZBPGGAENBW-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxyimino)-6-nitrohexanoate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a hydroxyimino group (-C=NOH) and a nitro group (-NO2) attached to a hexanoate ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxyimino)-6-nitrohexanoate typically involves the reaction of a suitable precursor with nitrosating agents. One common method is the nitrosation of substituted malonic esters, followed by oximation. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation and oximation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxyimino)-6-nitrohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro, amine, and substituted oxime derivatives, which can be further utilized in synthetic chemistry and industrial applications .

Scientific Research Applications

Methyl 2-(hydroxyimino)-6-nitrohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxyimino)-6-nitrohexanoate involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The nitro group can undergo redox reactions, generating reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(hydroxyimino)-6-nitrohexanoate is unique due to the presence of both a hydroxyimino and a nitro group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

26074-64-6

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 2-hydroxyimino-6-nitrohexanoate

InChI

InChI=1S/C7H12N2O5/c1-14-7(10)6(8-11)4-2-3-5-9(12)13/h11H,2-5H2,1H3

InChI Key

OUVUZBPGGAENBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NO)CCCC[N+](=O)[O-]

Origin of Product

United States

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